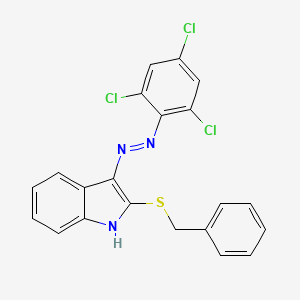

2-(benzylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone is a complex organic compound that combines the structural features of indole, benzyl sulfide, and trichlorophenyl hydrazone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone typically involves multiple steps:

-

Formation of 2-(benzylsulfanyl)-3H-indol-3-one

Starting Materials: Indole-3-one and benzyl mercaptan.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Procedure: Indole-3-one is reacted with benzyl mercaptan under reflux conditions to form 2-(benzylsulfanyl)-3H-indol-3-one.

-

Formation of N-(2,4,6-trichlorophenyl)hydrazone

Starting Materials: 2-(benzylsulfanyl)-3H-indol-3-one and 2,4,6-trichlorophenylhydrazine.

Reaction Conditions: This step is typically performed in ethanol or methanol with the addition of a catalytic amount of acid such as hydrochloric acid (HCl) or acetic acid (CH3COOH).

Procedure: The hydrazine derivative is added to the indole compound, and the mixture is stirred at room temperature or slightly elevated temperatures to form the hydrazone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.

Products: Oxidation can lead to the formation of sulfoxides or sulfones from the benzyl sulfide moiety.

-

Reduction

Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Conditions: Typically carried out in anhydrous solvents like tetrahydrofuran (THF) or ether.

Products: Reduction can convert the hydrazone group to the corresponding amine.

-

Substitution

Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Conditions: Often performed in polar aprotic solvents under basic conditions.

Products: Substitution reactions can modify the benzyl or trichlorophenyl groups, leading to a variety of derivatives.

Applications De Recherche Scientifique

Biological Activities

The compound has shown promise in several areas of biological research:

Anticancer Activity

Research indicates that derivatives of indole compounds exhibit anticancer properties. 2-(benzylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and inhibition of anti-apoptotic proteins .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, suggesting potential use as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of the compound is another area of interest. Compounds with similar structures have been shown to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazones with benzyl sulfide derivatives under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have been conducted to explore the applications of this compound:

- Cytotoxicity Studies : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant cytotoxic effects on breast cancer cell lines, leading to a decrease in cell viability and induction of apoptosis through caspase activation pathways .

- Antimicrobial Efficacy : In vitro studies have shown that formulations containing this compound possess strong antimicrobial activity against both gram-positive and gram-negative bacteria, making it a candidate for further development into topical antimicrobial agents .

Mécanisme D'action

The mechanism by which 2-(benzylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone exerts its effects is likely multifaceted:

Molecular Targets: The compound may interact with various biological targets, including enzymes, receptors, and nucleic acids.

Pathways Involved: It could modulate signaling pathways involved in cell growth, apoptosis, or immune response.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Benzylsulfanyl)-3H-indol-3-one: Shares the indole and benzyl sulfide moieties but lacks the trichlorophenyl hydrazone group.

N-(2,4,6-Trichlorophenyl)hydrazone Derivatives: Compounds with similar hydrazone groups but different core structures.

Uniqueness

Structural Complexity: The combination of indole, benzyl sulfide, and trichlorophenyl hydrazone in a single molecule is unique, providing a distinct set of chemical and biological properties.

This detailed overview provides a comprehensive understanding of 2-(benzylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Propriétés

IUPAC Name |

(2-benzylsulfanyl-1H-indol-3-yl)-(2,4,6-trichlorophenyl)diazene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl3N3S/c22-14-10-16(23)20(17(24)11-14)27-26-19-15-8-4-5-9-18(15)25-21(19)28-12-13-6-2-1-3-7-13/h1-11,25H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOPEVGSJWPZFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C3=CC=CC=C3N2)N=NC4=C(C=C(C=C4Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.